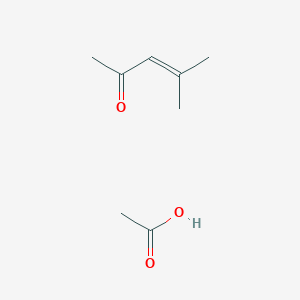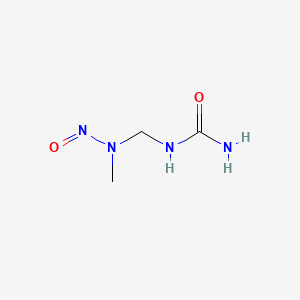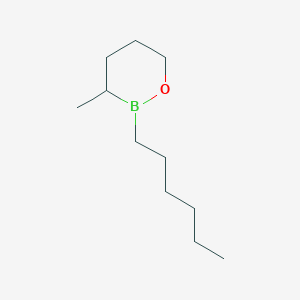
Acetic acid;4-methylpent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-methylpent-3-en-2-one, also known as mesityl oxide, is an organic compound with the molecular formula C6H10O. It is a colorless to light-yellow liquid with a characteristic peppermint or honey-like odor. This compound is an α,β-unsaturated ketone, which means it contains both a carbonyl group (C=O) and a double bond (C=C) in its structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mesityl oxide is primarily synthesized through the aldol condensation of acetone. The reaction involves the formation of diacetone alcohol, which then undergoes dehydration to yield mesityl oxide . The reaction can be summarized as follows:
Formation of Diacetone Alcohol: [ 2 \text{CH}_3\text{COCH}_3 \xrightarrow{\text{NaOH}} \text{CH}_3\text{COCH}_2\text{C(OH)(CH}_3)_2 ]
Dehydration to Mesityl Oxide: [ \text{CH}_3\text{COCH}_2\text{C(OH)(CH}_3)_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{COCH}=\text{C(CH}_3)_2 ]
Industrial Production Methods: Industrially, mesityl oxide is produced by the same aldol condensation process, often using acetone as the starting material. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or an acid such as sulfuric acid (H2SO4) to facilitate the dehydration step .
Analyse Des Réactions Chimiques
Types of Reactions: Mesityl oxide undergoes various chemical reactions, including:
Oxidation: Mesityl oxide can be oxidized to form acetic acid and other by-products.
Substitution: Mesityl oxide can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Methyl isobutyl ketone (MIBK) and 4-methyl-2-pentanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
Mesityl oxide has several applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of mesityl oxide involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-withdrawing effect of the carbonyl group. This makes the β-carbon electrophilic and susceptible to attack by nucleophiles. Additionally, mesityl oxide can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system .
Comparaison Avec Des Composés Similaires
Acetone: A simple ketone with the formula C3H6O, used as a solvent and in the production of various chemicals.
Methyl isobutyl ketone (MIBK): A ketone with the formula C6H12O, used as a solvent and in the production of coatings and adhesives.
Diacetone alcohol: An intermediate in the synthesis of mesityl oxide, with the formula C6H12O2.
Uniqueness of Mesityl Oxide: Mesityl oxide is unique due to its α,β-unsaturated structure, which imparts distinct reactivity compared to other ketones. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
61570-65-8 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
acetic acid;4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4H,1-3H3;1H3,(H,3,4) |
Clé InChI |
VHKCZQFUQBMXQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)

![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)




![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
